Cas no 921040-02-0 (2-(Chloromethyl)-3,5-dimethylpyrazine)

2-(Chloromethyl)-3,5-dimethylpyrazine is a heterocyclic organic compound featuring a chloromethyl functional group attached to a dimethyl-substituted pyrazine ring. This structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the introduction of pyrazine-based motifs. The chloromethyl group enhances reactivity, enabling further functionalization through nucleophilic substitution or cross-coupling reactions. Its stability under standard storage conditions and compatibility with common organic solvents facilitate handling in synthetic applications. The compound’s defined molecular framework ensures consistent performance in the development of biologically active molecules, such as drug candidates or crop protection agents. High purity grades are typically available to meet rigorous research and industrial requirements.
2-(Chloromethyl)-3,5-dimethylpyrazine structure
921040-02-0 structure
Product name:2-(Chloromethyl)-3,5-dimethylpyrazine
CAS No:921040-02-0
MF:C7H9ClN2
MW:156.612760305405
MDL:MFCD19236601
CID:745809
PubChem ID:55298247

2-(Chloromethyl)-3,5-dimethylpyrazine Chemical and Physical Properties

Names and Identifiers

    • 2-(Chloromethyl)-3,5-dimethylpyrazine
    • Pyrazine, 2-(chloromethyl)-3,5-dimethyl-
    • DTXSID60717622
    • SCHEMBL3570786
    • AKOS006374495
    • 921040-02-0
    • EN300-194858
    • MDL: MFCD19236601
    • Inchi: InChI=1S/C7H9ClN2/c1-5-4-9-7(3-8)6(2)10-5/h4H,3H2,1-2H3
    • InChI Key: VOMKULVQCXDFQL-UHFFFAOYSA-N
    • SMILES: CC1=CN=C(CCl)C(C)=N1

Computed Properties

  • Exact Mass: 156.0454260g/mol
  • Monoisotopic Mass: 156.0454260g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 1
  • Complexity: 108
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 25.8Ų
  • XLogP3: 1

2-(Chloromethyl)-3,5-dimethylpyrazine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19491-500MG
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 95%
500MG
¥ 2,560.00 2023-04-13
Enamine
EN300-194858-0.05g
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 93%
0.05g
$489.0 2023-09-17
Enamine
EN300-194858-0.25g
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 93%
0.25g
$1039.0 2023-09-17
Enamine
EN300-194858-1.0g
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 93%
1g
$2100.0 2023-05-31
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19491-500 MG
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 95%
500MG
¥ 3,069.00 2021-05-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19491-250MG
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 95%
250MG
¥ 1,537.00 2023-04-13
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749115-10g
2-(Chloromethyl)-3,5-dimethylpyrazine
921040-02-0 98%
10g
¥23047.00 2024-04-25
Aaron
AR006JZ3-100mg
Pyrazine, 2-(chloromethyl)-3,5-dimethyl-
921040-02-0 93%
100mg
$1028.00 2023-12-15
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1749115-1g
2-(Chloromethyl)-3,5-dimethylpyrazine
921040-02-0 98%
1g
¥4994.00 2024-04-25
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTEN19491-250mg
2-(chloromethyl)-3,5-dimethylpyrazine
921040-02-0 95%
250mg
¥1678.0 2024-04-16

Additional information on 2-(Chloromethyl)-3,5-dimethylpyrazine

Professional Introduction to 2-(Chloromethyl)-3,5-dimethylpyrazine (CAS No. 921040-02-0)

2-(Chloromethyl)-3,5-dimethylpyrazine, with the chemical formula C₇H₉ClN₂, is a significant compound in the field of pharmaceutical and agrochemical research. This heterocyclic organic compound features a pyrazine core substituted with a chloromethyl group and two methyl groups at the 3rd and 5th positions. The presence of the chloromethyl functional group makes it a versatile intermediate in synthetic chemistry, particularly in the development of novel bioactive molecules.

The compound's unique structural attributes have garnered attention from researchers exploring its potential applications in drug discovery. Pyrazine derivatives are known for their broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The chloromethyl moiety introduces reactivity that allows for further functionalization, making it a valuable building block for constructing more complex molecules.

Recent studies have highlighted the role of 2-(Chloromethyl)-3,5-dimethylpyrazine in the synthesis of pharmacophores targeting various diseases. For instance, researchers have investigated its utility in creating small-molecule inhibitors that interact with specific protein targets involved in metabolic disorders. The compound's ability to undergo nucleophilic addition reactions has been exploited to develop derivatives with enhanced binding affinity and selectivity.

In the realm of agrochemicals, this compound has shown promise as a precursor for synthesizing novel pesticides and herbicides. Its structural framework allows for modifications that can improve bioavailability and environmental stability, crucial factors in agricultural applications. The 3,5-dimethylpyrazine backbone provides a stable scaffold that can be further tailored to address pest resistance and environmental concerns.

The synthesis of 2-(Chloromethyl)-3,5-dimethylpyrazine typically involves multi-step organic reactions starting from readily available pyrazine derivatives. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are essential for ensuring the compound meets the stringent requirements of pharmaceutical applications.

One notable application of this compound is in the development of kinase inhibitors, which are critical in cancer therapy. The chloromethyl group facilitates the introduction of pharmacophoric elements that can disrupt aberrant signaling pathways in tumor cells. Preliminary studies have demonstrated promising results in vitro, suggesting its potential as a lead compound for further optimization.

Furthermore, the compound has been explored in the context of medicinal chemistry for its ability to modulate enzyme activity. Enzyme inhibition is a key strategy in drug design, and pyrazine derivatives offer a rich structural diversity to explore this avenue. The dimethylpyrazine substitution pattern enhances lipophilicity, improving membrane permeability and thus oral bioavailability.

The safety profile of 2-(Chloromethyl)-3,5-dimethylpyrazine is another critical aspect that has been thoroughly evaluated. Extensive toxicological studies have been conducted to assess its acute and chronic effects on living organisms. These studies are essential for determining safe handling procedures and potential therapeutic windows. The results have been instrumental in guiding further research and development efforts.

Future directions in the study of this compound include exploring its role in photodynamic therapy and other innovative therapeutic modalities. The pyrazine core can be functionalized to incorporate photosensitizing agents, opening new avenues for treating both cancerous and non-cancerous conditions. Additionally, its potential use as an intermediate in material science applications is being investigated due to its ability to form stable polymers and coatings.

In conclusion,2-(Chloromethyl)-3,5-dimethylpyrazine (CAS No. 921040-02-0) represents a fascinating compound with diverse applications across multiple scientific disciplines. Its unique structural features make it a valuable tool for synthetic chemists and pharmacologists alike. As research continues to uncover new possibilities for this molecule, its significance in advancing chemical biology and drug discovery is set to grow even further.

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